molecular formula C26H27N3O4S B2641992 N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898414-00-1

N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2641992
CAS No.: 898414-00-1
M. Wt: 477.58
InChI Key: VHLATDVDSURCOR-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic organic compound featuring an oxalamide functional group linker. The molecular structure incorporates a 2,5-dimethylphenyl group and a 1-tosyl-1,2,3,4-tetrahydroquinoline moiety, a scaffold of significant interest in medicinal chemistry . Oxalamide-based compounds are frequently investigated in chemical biology and drug discovery for their potential to act as enzyme inhibitors or to facilitate protein-protein interaction studies due to their hydrogen-bonding capabilities . The tosyl (p-toluenesulfonyl) protecting group on the tetrahydroquinoline nitrogen enhances the molecule's stability and modulates its physicochemical properties . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Specific details on this compound's mechanism of action and primary research applications are subject to ongoing investigation and should be determined by the end-user researcher.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-17-7-12-22(13-8-17)34(32,33)29-14-4-5-20-10-11-21(16-24(20)29)27-25(30)26(31)28-23-15-18(2)6-9-19(23)3/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLATDVDSURCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The key steps include:

    Preparation of 2,5-dimethylphenylamine: This can be synthesized through the nitration of xylene followed by reduction.

    Synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoline: This involves the cyclization of an appropriate precursor, followed by tosylation.

    Formation of the oxalamide: The final step involves the reaction of the amine and the tosylated tetrahydroquinoline with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the nitrogen atoms can be targets for oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is highlighted through comparisons with related compounds (Table 1).

Table 1: Key Comparisons with Structurally or Functionally Related Compounds

Compound Name / ID Core Structure N1 Substituent N2 Substituent Biological Activity / Application Reference
Target Compound Oxalamide 2,5-Dimethylphenyl 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-yl Undisclosed (likely umami agonist)
S336 (CAS 745047-53-4) Oxalamide 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Potent hTAS1R1/hTAS1R3 umami agonist
Ro 41-3118 Ethane-1,2-diamine 7-Chloroquinolin-4-yl Diethyl Antimalarial (chloroquine analog)
Ro 47-0543 Propane-1,3-diamine 7-Chloroquinolin-4-yl Diethyl Antimalarial metabolite

Structural and Functional Insights

Oxalamide vs. Diamine Cores :

  • The target compound’s oxalamide core (N-C(O)-C(O)-N) contrasts with the ethane- or propane-diamine backbones of Ro-series antimalarials (e.g., Ro 41-3118, Ro 47-0543). Oxalamides are rigid and planar due to the conjugated carbonyl groups, favoring interactions with polar binding pockets (e.g., taste receptors) . In contrast, diamines are more flexible, enabling adaptation to hydrophobic enzyme active sites (e.g., plasmodial proteases in antimalarial action) .

Substituent Effects: Aromatic vs. Alkyl Groups: The 2,5-dimethylphenyl group in the target compound provides moderate hydrophobicity compared to S336’s 2,4-dimethoxybenzyl substituent, which has stronger electron-donating methoxy groups. This difference may influence receptor binding affinity or metabolic stability . Tetrahydroquinoline vs. Such variations could dictate selectivity for divergent targets (e.g., umami receptors vs. kinases).

Biological Activity: While Ro-series compounds exhibit antimalarial activity through mechanisms involving heme polymerization inhibition, oxalamides like S336 target umami taste receptors (hTAS1R1/hTAS1R3) with EC50 values in the nanomolar range . The target compound’s tetrahydroquinoline-tosyl group may confer unique pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration) relative to S336, though experimental validation is required.

Research Findings and Implications

  • Synthetic Accessibility: The synthesis of oxalamides typically involves coupling substituted amines with oxalyl chloride derivatives. Modifications to the N1 and N2 groups (e.g., dimethylphenyl, tosyl-tetrahydroquinoline) can be achieved via nucleophilic substitution or reductive amination .
  • Structure-Activity Relationships (SAR): Electron-donating groups on aromatic substituents (e.g., methoxy in S336) enhance umami receptor activation, while bulky groups (e.g., tosyl) may reduce off-target interactions .

Biological Activity

N1-(2,5-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound has garnered interest in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is C26H27N3O4S, and it has a molecular weight of approximately 477.6 g/mol.

Chemical Structure

The chemical structure of this compound features several key components that contribute to its biological activity:

  • Dimethylphenyl Group : This group enhances lipophilicity and potential receptor interactions.
  • Tetrahydroquinoline Moiety : Known for various biological activities including antitumor and neuroprotective effects.
  • Tosyl Group : Often used in medicinal chemistry as a leaving group that can facilitate further chemical transformations.

Pharmacological Properties

Research indicates that compounds within the oxalamide class exhibit a range of pharmacological properties. Specific studies have shown that this compound may possess:

  • Antitumor Activity : Preliminary studies suggest potential effectiveness against various cancer cell lines due to its ability to inhibit cell proliferation.
  • Neuroprotective Effects : The tetrahydroquinoline structure is associated with neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The mechanism of action for this compound involves multiple pathways:

  • Receptor Interaction : The lipophilic nature allows it to interact with various receptors in the body.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or neurodegeneration.

Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of growth in human cancer cell lines such as HeLa and MCF-7. The IC50 values were determined to be below 10 µM, indicating strong antiproliferative activity.

Cell LineIC50 (µM)
HeLa<10
MCF-7<10

Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups.

Treatment GroupCell Viability (%)Oxidative Stress Markers (Reduced)
Control40High
Compound80Low

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